Gold's Reagent

Description

The exact mass of the compound ({[(Dimethylamino)methylidene]amino}methylidene)dimethylazanium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

bis(dimethylaminomethylidene)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N3.ClH/c1-8(2)5-7-6-9(3)4;/h5-6H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIBXAPEZDJDRC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=[N+]=CN(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451631 | |

| Record name | ST51038132 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20353-93-9 | |

| Record name | ST51038132 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gold's Reagent | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Gold's Reagent: A Comprehensive Technical Guide

ABSTRACT

This technical guide provides an in-depth overview of Gold's Reagent, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride. Despite its name, this versatile organic salt contains no gold and serves as a powerful formylating and aminomethylenating agent in organic synthesis. This document details its chemical structure, physical and spectroscopic properties, and provides comprehensive experimental protocols for its synthesis and key applications. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

INTRODUCTION

This compound is a stable, crystalline iminium salt that has found significant utility in organic chemistry as a precursor for the introduction of formyl and dimethylaminomethylene groups.[1] It offers a convenient and efficient alternative to other formylating agents, such as dimethylformamide dimethyl acetal (DMF-DMA), and is particularly valuable in the synthesis of β-dimethylaminomethylene compounds, amidines, and aldehydes.[1] This guide aims to be a comprehensive resource, consolidating critical technical information for the effective use of this compound in a laboratory setting.

CHEMICAL STRUCTURE AND IDENTIFICATION

This compound is an azavinamidium salt with a delocalized positive charge across the nitrogen and carbon backbone.

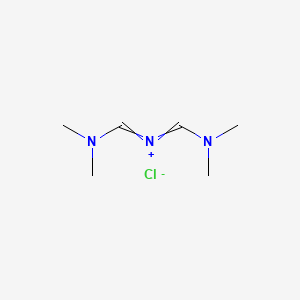

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| Systematic Name | [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride |

| IUPAC Name | (dimethylaminomethylideneamino)methylidene-dimethylazanium;chloride |

| CAS Number | 20353-93-9 |

| Molecular Formula | C₆H₁₄ClN₃ |

| Linear Formula | [(CH₃)₂NCH=NCH=N(CH₃)₂]Cl |

| SMILES | CN(C)C=NC=--INVALID-LINK--C.[Cl-] |

| InChI Key | DEIBXAPEZDJDRC-UHFFFAOYSA-M |

PHYSICOCHEMICAL AND SPECTROSCOPIC DATA

Table 2: Physical Properties

| Property | Value |

| Molecular Weight | 163.65 g/mol |

| Appearance | Light orange to yellow powder or crystals |

| Melting Point | 100-102 °C |

| Solubility | Soluble in water, methanol, and DMF. Limited solubility in less polar organic solvents like diethyl ether and hydrocarbons. |

Table 3: Spectroscopic Data

| Technique | Data and Peak Assignments |

| ¹H NMR (CDCl₃) | δ 3.27 (s, 6H, N-CH₃), 3.43 (s, 6H, N-CH₃), 9.57 (s, 2H, -CH=N) |

| ¹³C NMR (CDCl₃) | Estimated: δ ~40-50 (N-CH₃), ~160-170 (-CH=N) |

| IR (KBr, cm⁻¹) | ~1610 (C=N stretch) |

| Mass Spec (ESI-MS) | m/z (cation): 128.12 [M-Cl]⁺ |

EXPERIMENTAL PROTOCOLS

Synthesis of this compound

This protocol is adapted from Organic Syntheses.

Caption: Workflow for the synthesis of this compound.

Materials:

-

Cyanuric chloride

-

N,N-Dimethylformamide (DMF)

-

1,4-Dioxane

-

Round-bottom flask with a reflux condenser and mechanical stirrer

Procedure:

-

In a well-ventilated fume hood, charge a 1-L, one-necked, round-bottom flask equipped with a Claisen adapter, mechanical stirrer, and reflux condenser with cyanuric chloride (73.8 g, 0.4 mol), N,N-dimethylformamide (175.4 g, 2.4 mol), and 1,4-dioxane (100 mL).

-

Stir the resulting solution and heat to approximately 85°C for 2-3 hours. A significant evolution of carbon dioxide will be observed.

-

After the heating period, cool the reaction mixture to room temperature.

-

Connect the flask to a rotary evaporator and remove the solvent under reduced pressure to yield the crude this compound as a solid. The product can be used in subsequent steps without further purification.

Reaction with Active Methylene Compounds: Synthesis of Enaminones

Caption: General workflow for the synthesis of enaminones.

Materials:

-

Ketone (e.g., cyclohexanone)

-

Strong base (e.g., sodium hydride or lithium diisopropylamide)

-

This compound

-

Anhydrous solvent (e.g., tetrahydrofuran)

-

Aqueous ammonium chloride solution

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran at 0 °C, add a solution of the ketone (1.0 equivalent) in anhydrous tetrahydrofuran dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete enolate formation.

-

Cool the reaction mixture back to 0 °C and add this compound (1.1 equivalents) in one portion.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Formylation of Grignard Reagents: Synthesis of Aldehydes

Caption: General workflow for the formylation of Grignard reagents.

Materials:

-

Aryl or alkyl halide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran

-

This compound

-

Aqueous acid (e.g., HCl)

Procedure:

-

Prepare the Grignard reagent in a flame-dried, three-necked flask under an inert atmosphere by adding a solution of the aryl or alkyl halide in anhydrous diethyl ether to magnesium turnings.

-

Cool the freshly prepared Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran.

-

Add the solution of this compound dropwise to the cold Grignard reagent solution with vigorous stirring.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

-

Allow the reaction to slowly warm to room temperature.

-

Hydrolyze the reaction mixture by carefully adding a dilute aqueous solution of hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by distillation or column chromatography.

CONCLUSION

This compound is a readily accessible and highly effective reagent for the introduction of one-carbon units in organic synthesis. Its stability, ease of handling, and high reactivity make it a valuable tool for the preparation of a variety of important organic intermediates. The protocols and data presented in this guide are intended to provide researchers with the necessary information to confidently and successfully employ this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis of Gold's Reagent from Inexpensive Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cost-effective synthesis of Gold's Reagent, a versatile and powerful formylating agent in organic synthesis. The presented methodology, adapted from a well-established protocol, utilizes readily available and inexpensive starting materials, making it an attractive option for various research and development applications.

Introduction to this compound

This compound, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a stable, crystalline solid that serves as a highly effective β-dimethylaminomethylenating agent. It finds wide application in the synthesis of a variety of organic compounds, including amidines, enaminones, and acylamidines, which are valuable intermediates in medicinal chemistry and drug development.[1] The synthesis of this compound itself is a straightforward, high-yielding process that avoids the use of hazardous and expensive reagents often associated with other formylating agents.

Synthesis of this compound

The most common and economical synthesis of this compound involves the reaction of cyanuric chloride with an excess of N,N-dimethylformamide (DMF). This one-step process provides the reagent in near-quantitative yield and generally requires no further purification.[1]

2.1. Starting Materials and Cost Analysis

The primary reactants for the synthesis of this compound are cyanuric chloride and N,N-dimethylformamide (DMF), with 1,4-dioxane used as a solvent. The following table provides an approximate cost analysis of these starting materials, demonstrating the cost-effectiveness of this synthetic route. Prices are based on bulk laboratory-grade chemicals and may vary depending on the supplier and quantity.

| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | Typical Purity | Approximate Price (USD/kg) |

| Cyanuric Chloride | C₃Cl₃N₃ | 184.41 | 99% | $173.00 |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | ≥99.8% | ~$65.00 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Reagent Grade | ~$50.00 |

2.2. Quantitative Data for Synthesis

The following table summarizes the key quantitative parameters for a typical laboratory-scale synthesis of this compound, as described in the detailed experimental protocol.

| Parameter | Value |

| Reactants | |

| Cyanuric Chloride | 73.8 g (0.4 mol) |

| N,N-Dimethylformamide | 175.4 g (2.4 mol) |

| 1,4-Dioxane (solvent) | 100 mL |

| Reaction Conditions | |

| Temperature | ~85°C |

| Reaction Time | 2–3 hours |

| Product | |

| Crude Product Weight | 186–187 g |

| Yield | ~95% |

| Melting Point | 95–103°C |

Experimental Protocol

The following is a detailed experimental procedure for the synthesis of this compound.

Caution: Cyanuric chloride is a lachrymator and can cause burns upon skin contact. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

3.1. Materials and Equipment

-

1-L round-bottomed flask

-

Claisen adapter

-

Mechanical stirrer

-

Reflux condenser

-

Mineral oil bubbler

-

Heating mantle

-

Ice water bath

-

Rotary evaporator

-

High-vacuum pump

-

Cyanuric chloride (73.8 g, 0.4 mol)

-

N,N-Dimethylformamide (175.4 g, 2.4 mol), dried over 3A molecular sieves

-

1,4-Dioxane (100 mL), dried over 3A molecular sieves

3.2. Procedure

-

Equip a 1-L, one-necked, round-bottomed flask with a Claisen adapter, a mechanical stirrer, a reflux condenser, and a mineral oil bubbler.

-

Charge the flask with cyanuric chloride (73.8 g, 0.4 mol), N,N-dimethylformamide (175.4 g, 2.4 mol), and 1,4-dioxane (100 mL).

-

Stir the resulting solution and heat to approximately 85°C. A significant evolution of carbon dioxide will be observed. The reaction is exothermic, and it may be necessary to cool the mixture with an ice water bath if the gas evolution becomes too vigorous.

-

Continue heating and stirring for 2–3 hours until the gas evolution subsides.

-

Allow the reaction mixture to cool to room temperature. The product will solidify.

-

Connect the flask to a rotary evaporator with an isopropyl alcohol–dry ice trap and remove the solvent under reduced pressure (approximately 0.05 mm Hg).

-

The crude product, this compound, is obtained as a solid (186–187 g, 95% yield) with a melting point of 95–103°C. The reagent is typically used without further purification.

Reaction Mechanism and Workflow

4.1. Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

4.2. Proposed Reaction Mechanism

The synthesis of this compound is analogous to the formation of a Vilsmeier reagent.[2][3][4][5][6] Cyanuric chloride, a triazine with three electrophilic carbon atoms, acts as an activating agent for DMF. The reaction is thought to proceed through the formation of a highly reactive intermediate which then reacts with additional DMF molecules.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Conclusion

The synthesis of this compound from cyanuric chloride and N,N-dimethylformamide is a highly efficient, economical, and straightforward procedure. The use of inexpensive and readily available starting materials, combined with a simple, one-step process that affords a high yield of the product without the need for purification, makes this method ideal for academic and industrial research settings. This technical guide provides the necessary details for researchers to confidently and cost-effectively prepare this valuable synthetic reagent.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. name-reaction.com [name-reaction.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

The Core Mechanism and Synthetic Utility of Gold's Reagent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and synthetic applications of Gold's Reagent, a versatile and efficient reagent in organic synthesis. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction to this compound

This compound, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a stable, crystalline iminium salt. Contrary to what its name might suggest, it does not contain the element gold. It is a powerful β-dimethylaminomethylenating agent, valued for its ability to introduce a (CH3)2N-CH= group to a variety of nucleophiles. This reactivity makes it a cornerstone reagent for the synthesis of a wide array of organic compounds, most notably nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents.

The reagent is prepared in a straightforward, high-yield, one-step process from inexpensive starting materials: cyanuric chloride and N,N-dimethylformamide (DMF).[1] Its ease of preparation, stability, and high reactivity under mild conditions make it a superior alternative to other β-dimethylaminomethylenating agents like dimethylformamide dimethyl acetal (DMF-DMA), which can be more expensive and sensitive to moisture and heat.[1]

Mechanism of Action

The synthetic utility of this compound stems from its electrophilic nature. The core of its reactivity lies in the chloroiminium cation, which is a key intermediate in the Vilsmeier-Haack reaction. This compound is, in fact, a stable and isolable form of a Vilsmeier reagent.

The general mechanism of action involves the nucleophilic attack on one of the electrophilic carbon atoms of the reagent. The reaction proceeds through an initial addition of the nucleophile, followed by the elimination of dimethylamine and hydrogen chloride, leading to the formation of a new carbon-carbon or carbon-nitrogen bond and the incorporation of the dimethylaminomethylene group into the substrate.

The following diagram illustrates the general mechanism of this compound with a generic nucleophile (Nu-H):

Caption: General reaction mechanism of this compound with a nucleophile.

Synthetic Applications and Quantitative Data

This compound is highly effective in reacting with a range of nucleophiles, including compounds with active methylene groups (ketones, esters), primary and secondary amines, and amides. These reactions lead to the formation of enaminones, amidines, and acylamidines, respectively, often in high yields.

Synthesis of Enaminones from Ketones

The reaction of this compound with ketones containing α-hydrogens provides a direct and efficient route to β-enaminones. These compounds are versatile intermediates in organic synthesis, particularly for the construction of heterocyclic systems. The reaction generally proceeds by deprotonation of the ketone to form an enolate, which then acts as the nucleophile.

| Ketone Substrate | This compound Type | Product | Yield (%) | Reference |

| Acetophenone | Dimethyl | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 94 | [2] |

| 2-Acetylpyridine | Dimethyl | (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | 92 | [3] |

| 3-Acetylpyridine | Dimethyl | (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | 89 | [3] |

| 2-Acetylpyrrole | Dimethyl | (E)-3-(dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one | 96 | [3] |

| Acetone | Dimethyl | 4-(dimethylamino)but-3-en-2-one | 85 | [3] |

| Cyclohexanone | Dimethyl | 2-((dimethylamino)methylene)cyclohexan-1-one | 98 | [3] |

| Dihydro-β-ionone | Indoline | 2-((indolin-1-yl)methylene)dihydro-β-ionone | 56 | [2] |

| Geranylacetone | Piperidine | (E)-2-((piperidin-1-yl)methylene)geranylacetone | 62 | [2] |

Synthesis of Amidines from Amines

This compound reacts readily with primary and secondary amines to afford N,N-disubstituted and N,N,N'-trisubstituted formamidines. Amidines are important functional groups in medicinal chemistry and serve as precursors for various heterocyclic compounds.

| Amine Substrate | Product | Yield (%) | Reference |

| p-Toluidine | N,N-dimethyl-N'-(p-tolyl)formimidamide | 86-94 | [1] |

| Aniline | N,N-dimethyl-N'-phenylformimidamide | High | [1] |

| Benzylamine | N'-benzyl-N,N-dimethylformimidamide | High | [1] |

Synthesis of Acylamidines from Amides

The reaction of this compound with primary amides provides a convenient method for the synthesis of acylamidines. These compounds are valuable intermediates in the synthesis of nitrogen-containing heterocycles such as pyrimidines and quinazolines.

| Amide Substrate | Product | Yield (%) | Reference |

| Benzamide | N-(N,N-dimethylcarbamimidoyl)benzamide | High | [1] |

| Acetamide | N-(N,N-dimethylcarbamimidoyl)acetamide | High | [1] |

Experimental Protocols

Preparation of this compound

This protocol describes the synthesis of [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride.

Caption: Workflow for the synthesis of this compound.

Procedure: A 1-L, one-necked, round-bottomed flask is equipped with a mechanical stirrer and a reflux condenser. The flask is charged with cyanuric chloride (73.8 g, 0.4 mol), N,N-dimethylformamide (175.4 g, 2.4 mol), and 1,4-dioxane (100 mL). The resulting solution is stirred and heated at approximately 85°C for 2–3 hours, during which a considerable amount of carbon dioxide evolves. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration, washed with 1,4-dioxane, and dried under vacuum to afford this compound as a crystalline solid in nearly quantitative yield.[1]

Synthesis of an Enaminone: (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

This protocol details the reaction of acetophenone with this compound.

Procedure: To a solution of sodium methoxide (prepared from 0.06 mol of sodium in 100 mL of methanol) is added acetophenone (0.05 mol). The mixture is stirred for 30 minutes, and then this compound (0.065 mol) is added in one portion. The resulting mixture is refluxed with stirring overnight. The solvent is removed under reduced pressure, and the residue is taken up in chloroform (100 mL). The organic layer is washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by chromatography to give the desired enaminone.

Synthesis of an Amidine: N,N-dimethyl-N'-(p-tolyl)formimidamide

This protocol outlines the synthesis of an amidine from p-toluidine.

Caption: Workflow for the synthesis of an amidine using this compound.

Procedure: Sodium metal (1.4 g, 0.06 mol) is added in small portions to 100 mL of methanol. After all the sodium has reacted, p-toluidine (6.4 g, 0.06 mol) is added, and the resulting solution is stirred for 5 minutes. This compound (10.6 g, 0.065 mol) is then added in one portion, and the mixture is refluxed with stirring overnight. The reaction mixture is cooled to room temperature, and the solvent is removed on a rotary evaporator. The residue is taken up in chloroform (100 mL) and extracted twice with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL). The chloroform phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed to yield the crude product, which can be further purified by distillation or chromatography.[1]

Conclusion

This compound is a highly valuable and versatile tool in the arsenal of synthetic organic chemists. Its ease of preparation, stability, and high reactivity make it an excellent choice for the introduction of the dimethylaminomethylene group onto a variety of nucleophilic substrates. The resulting products, particularly enaminones, amidines, and acylamidines, are key intermediates for the synthesis of complex heterocyclic molecules with potential applications in drug discovery and materials science. This guide provides the fundamental knowledge and practical protocols to effectively utilize this compound in a research and development setting.

References

Physical and chemical properties of Gold's Reagent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of Gold's Reagent, a versatile tool in organic synthesis. This document outlines its core characteristics, spectroscopic data, and detailed experimental protocols for its application in the synthesis of key chemical intermediates.

Core Properties and Characteristics

This compound, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a stable iminium salt. It serves as a reactive precursor in various organic transformations, most notably in formylation reactions and the synthesis of heterocyclic compounds and enaminones.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. The reagent is a solid at room temperature and is noted to be hygroscopic.

| Property | Value | Source(s) |

| Chemical Name | [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride | [1] |

| Synonyms | (Dimethylaminomethyleneaminomethylene)dimethylammonium chloride | [1] |

| Molecular Formula | C₆H₁₄ClN₃ | [1] |

| Molecular Weight | 163.65 g/mol | |

| CAS Number | 20353-93-9 | |

| Appearance | Slightly pale yellow to light orange solid | |

| Melting Point | 100-103 °C | [2] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in chloroform. The reagent is hygroscopic. | [2] |

Table 1: Physical and Chemical Properties of this compound

Spectroscopic Data

The structural identity of this compound is confirmed by the following spectroscopic data.

| Spectroscopy | Data | Source(s) |

| ¹H NMR (CDCl₃) | δ 3.27 (s, 6H, 2 CH₃), 3.43 (s, 6H, 2 CH₃), 9.57 (s, 2H, -CH=N) | [2] |

| IR (CHCl₃) | 1610 cm⁻¹ (C=N) | [2] |

Table 2: Spectroscopic Data for this compound

Applications in Organic Synthesis

This compound is a valuable electrophile for the introduction of a dimethylaminomethylene group, which can subsequently be transformed into other functionalities. Its primary applications lie in the synthesis of enaminones, heterocycles, and as a formylating agent.[3][4]

Synthesis of Enaminones from Ketones

This compound reacts with ketones to form enaminones, which are important intermediates in the synthesis of various biologically active molecules, including Rawal-type dienes used in Diels-Alder reactions.[5] The reaction proceeds via the regioselective functionalization of the ketone.

Caption: General workflow for the synthesis of enaminones using this compound.

Synthesis of Heterocyclic Compounds

The reagent is employed in the synthesis of various heterocyclic systems. For instance, it reacts with ortho-aminobenzoic acids in a "two-atom lynchpin" transformation to produce 4-hydroxyquinazolines.[4] This application is particularly relevant in medicinal chemistry and drug development due to the prevalence of the quinazoline scaffold in pharmacologically active compounds.

References

- 1. This compound, 95% | C6H15ClN3+ | CID 16211848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Using Gold’s Reagent | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Organic Syntheses Using Gold’s Reagent | TCI AMERICA [tcichemicals.com]

- 5. Scalable synthesis of enaminones utilizing Gold’s reagents - PMC [pmc.ncbi.nlm.nih.gov]

Gold's Reagent: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold's Reagent, chemically known as [3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a versatile and highly reactive iminium salt.[1][2] Despite its name, it is a misnomer as the compound contains no gold.[2] First reported by H. Gold in 1960, this reagent has become a valuable tool in organic synthesis, primarily as a β-dimethylaminomethylenating agent.[2] It offers a convenient and efficient method for the introduction of a dimethylaminomethylene group onto a variety of nucleophilic substrates, including active methylene compounds, amines, and amides.[1][2] this compound is particularly noted for its ease of preparation from inexpensive starting materials in a one-step synthesis, often yielding a product of sufficient purity for subsequent reactions without extensive purification.[2] This guide provides an in-depth overview of the history, synthesis, and key applications of this compound, complete with detailed experimental protocols and quantitative data.

Discovery and History

This compound was first described by H. Gold in a 1960 publication in the journal Angewandte Chemie. The synthesis involved the reaction of cyanuric chloride with dimethylformamide. The initial report highlighted its potential as a reactive intermediate for various chemical transformations. The name "this compound" was later coined to simplify its cumbersome systematic name and to honor its discoverer.[2]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | [3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride | [2] |

| Molecular Formula | C₆H₁₄ClN₃ | |

| Molecular Weight | 163.65 g/mol | |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 95-103 °C (crude), 101-103 °C (purified) | [2] |

| Solubility | Soluble in chloroform, methanol; reacts with water | [2] |

| Stability | Hygroscopic; should be stored in a moisture-free environment | [2] |

Synthesis of this compound

The preparation of this compound is a straightforward and high-yielding process. The most common and reliable method, adapted from Organic Syntheses, involves the reaction of cyanuric chloride with an excess of N,N-dimethylformamide (DMF).[2]

Experimental Protocol: Synthesis of [3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride[2]

Caution: Cyanuric chloride is a lachrymator and can cause burns upon contact with skin. This procedure should be performed in a well-ventilated fume hood.

-

A 1-L, one-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a heating mantle.

-

The flask is charged with cyanuric chloride (73.8 g, 0.4 mol), N,N-dimethylformamide (175.4 g, 2.4 mol), and 1,4-dioxane (100 mL).

-

The resulting mixture is stirred and heated to approximately 85°C for 2–3 hours. A significant evolution of carbon dioxide will be observed.

-

As the reaction proceeds, a yellow oil will separate, which then solidifies upon continued heating.

-

After the 3-hour heating period, the reaction mixture is cooled to room temperature, and the 1,4-dioxane is removed under reduced pressure using a rotary evaporator.

-

The remaining solid is triturated with acetone, collected by suction filtration, and washed with additional acetone.

-

The crude product is dried under vacuum to yield 186–187 g (95%) of this compound as a white to off-white solid with a melting point of 95–103 °C. This material is typically of sufficient purity for most applications.

Caption: Synthesis of this compound from cyanuric chloride and DMF.

Applications in Organic Synthesis

This compound is a versatile tool for the synthesis of various functional groups and heterocyclic systems. Its primary utility lies in its ability to act as a β-dimethylaminomethylenating agent, reacting with a range of nucleophiles.

Synthesis of Enaminones from Ketones

This compound reacts with ketones possessing at least one α-hydrogen to yield β-enaminones. These products are valuable intermediates in the synthesis of heterocycles and other complex molecules. The reaction typically proceeds by deprotonation of the ketone with a base to form an enolate, which then attacks the electrophilic carbon of this compound.

This is a general procedure that can be adapted for various ketones.

-

To a stirred mixture of cyanuric chloride (12.77 g, 0.07 mol) in dry 1,4-dioxane (15 mL), add N,N-dimethylformamide (30.7 g, 0.42 mol).

-

Heat the mixture gently for 1 hour. Carbon dioxide evolution will be observed, and this compound will solidify.

-

Cool the reaction mixture to room temperature.

-

In a separate flask, prepare a solution of sodium methoxide by dissolving sodium metal (1.61 g, 0.07 mol) in absolute methanol (100 mL).

-

To the sodium methoxide solution, add the desired ketone (e.g., acetophenone, 6 g, 0.05 mol) and stir for 30 minutes.

-

Add the previously prepared this compound to the ketone/methoxide mixture in one portion.

-

Reflux the resulting mixture with stirring overnight.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Take up the residue in chloroform (100 mL) and wash with two 30 mL portions of a saturated aqueous solution of sodium bicarbonate.

-

Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude enaminone.

-

Purify the product by crystallization or column chromatography.

| Ketone | Product | Yield (%) | Melting Point (°C) |

| Acetophenone | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 85 | 98-100 |

| 2-Acetylfuran | (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one | 80 | 80-82 |

| 2-Acetylthiophene | (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one | 82 | 92-94 |

| Cyclohexanone | 2-((dimethylamino)methylene)cyclohexan-1-one | 75 | 38-40 |

Data compiled from examples in referenced literature.[3]

References

An In-Depth Technical Guide to Gold's Reagent: IUPAC Nomenclature, Synonyms, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gold's Reagent, a powerful formylating and annulating agent, has been a valuable tool in organic synthesis for decades. Despite its name, this reagent is a salt that contains no gold. This technical guide provides a comprehensive overview of this compound, including its precise IUPAC name, common synonyms, and key physical and chemical properties. Detailed experimental protocols for its preparation and its application in the synthesis of various organic molecules, particularly nitrogen-containing heterocycles, are presented. Furthermore, this document includes quantitative data on reaction yields with various substrates and a mechanistic discussion of its reactivity, offering a valuable resource for researchers in synthetic and medicinal chemistry.

Introduction

This compound is an iminium salt that serves as a highly effective reagent for β-dimethylaminomethylenation of active methylene compounds, primary amines, and unsubstituted amides.[1] Its versatility and the typically high yields of its reactions have established it as a staple in the synthesis of a wide array of organic compounds, including valuable heterocyclic scaffolds. This guide aims to provide a detailed technical overview for researchers utilizing or considering the use of this compound in their synthetic endeavors.

IUPAC Name and Synonyms

The correct nomenclature and various synonyms for this compound are crucial for accurate literature searches and chemical inventory management.

-

IUPAC Name: [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride

-

Synonyms:

-

(Dimethylaminomethyleneaminomethylene)dimethylammonium chloride

-

[[(Dimethylamino)methylene]amino]methylene]dimethylammonium Chloride

-

This compound

-

-

CAS Number: 20353-93-9

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value |

| Molecular Formula | C₆H₁₄ClN₃ |

| Molecular Weight | 163.65 g/mol |

| Appearance | Slightly pale yellow solid |

| Melting Point | 99-103 °C |

| Solubility | Soluble in polar solvents like methanol and water. |

| Stability | Hygroscopic; should be stored in a dry environment. |

Experimental Protocols

Preparation of this compound

The following protocol is adapted from a well-established procedure in Organic Syntheses and should be performed in a well-ventilated fume hood.[2]

Materials:

-

Cyanuric chloride

-

N,N-Dimethylformamide (DMF)

-

1,4-Dioxane

Procedure:

-

A 1-L, one-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a mineral oil bubbler.

-

The flask is charged with cyanuric chloride (73.8 g, 0.4 mol), N,N-dimethylformamide (175.4 g, 2.4 mol), and 1,4-dioxane (100 mL).[2]

-

The resulting solution is stirred and heated to approximately 85°C for 2–3 hours, during which a significant amount of carbon dioxide evolves.[2]

-

Once gas evolution subsides, the reaction mixture is allowed to cool to room temperature, at which point the product solidifies.

-

The solvent is removed under reduced pressure to yield the crude this compound, which can often be used without further purification.

General Procedure for the Reaction of this compound with Active Methylene Compounds

Materials:

-

This compound

-

Active methylene compound (e.g., a methyl ketone)

-

Base (e.g., sodium methoxide)

-

Solvent (e.g., methanol)

Procedure:

-

A solution of the active methylene compound and a suitable base (e.g., sodium methoxide in methanol) is prepared in a round-bottomed flask under an inert atmosphere.

-

This compound is added to the solution, and the reaction mixture is typically heated to reflux for several hours (e.g., 12-24 hours).[2]

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., chloroform) and washed with an aqueous solution of sodium bicarbonate.[2]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product, which can be purified by crystallization or chromatography.

Quantitative Data on Reaction Yields

The following tables summarize the yields of β-dimethylaminomethylene derivatives obtained from the reaction of this compound with various methyl ketones, primary amines, and unsubstituted amides, as reported by Gupton et al.

Table 2: Reaction of this compound with Methyl Ketones

| Methyl Ketone | Product | Yield (%) |

| Acetone | 4-(Dimethylamino)-3-buten-2-one | 85 |

| Acetophenone | 1-Phenyl-3-(dimethylamino)-2-propen-1-one | 92 |

| 2-Butanone | 3-(Dimethylaminomethylene)-2-butanone | 78 |

| 3-Pentanone | 2-(Dimethylaminomethylene)-3-pentanone | 75 |

Table 3: Reaction of this compound with Primary Amines

| Primary Amine | Product | Yield (%) |

| Aniline | N,N-Dimethyl-N'-phenylformamidine | 95 |

| p-Toluidine | N,N-Dimethyl-N'-(p-tolyl)formamidine | 96 |

| p-Anisidine | N,N-Dimethyl-N'-(p-methoxyphenyl)formamidine | 94 |

| Benzylamine | N-Benzyl-N',N'-dimethylformamidine | 88 |

Table 4: Reaction of this compound with Unsubstituted Amides

| Amide | Product | Yield (%) |

| Benzamide | N-(Dimethylaminomethylene)benzamide | 89 |

| Acetamide | N-(Dimethylaminomethylene)acetamide | 82 |

| Propionamide | N-(Dimethylaminomethylene)propionamide | 85 |

Reaction Mechanism and Visualization

The reaction of this compound with an active methylene compound, such as a ketone, proceeds through a well-defined mechanistic pathway. This process is initiated by the deprotonation of the active methylene compound by a base to form an enolate. The nucleophilic enolate then attacks one of the electrophilic carbons of the this compound, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a neutral leaving group and dimethylamine results in the final β-dimethylaminomethylene product.

General Reaction Scheme

Caption: General reaction workflow for the synthesis of β-dimethylaminomethylene compounds.

Detailed Mechanistic Pathway

The following diagram illustrates the step-by-step mechanism for the reaction of a ketone with this compound.

Caption: Step-by-step mechanism of the reaction between a ketone and this compound.

Conclusion

This compound is a readily prepared and highly effective reagent for the introduction of a dimethylaminomethylene group onto a variety of nucleophilic substrates. Its utility in the synthesis of enaminones, amidines, and other valuable synthetic intermediates is well-documented. The straightforward reaction conditions and generally high yields make it an attractive choice for both academic and industrial research. This guide provides the essential information for the safe and effective use of this compound in the modern synthetic laboratory.

References

An In-depth Technical Guide to the Spectroscopic Data of Gold's Reagent

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Gold's Reagent, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a versatile and efficient reagent in organic synthesis. Despite its name, it is a salt that notably contains no gold.[1] It serves primarily as a β-dimethylaminomethylenating agent, reacting with a variety of nucleophiles under mild conditions to produce compounds such as amidines, enaminones, and acylamidines in high yields.[2] Its preparation is a single-step process from inexpensive materials, making it an economical alternative to other reagents like formamide acetals.[2] This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound, along with experimental protocols and a visualization of its synthetic applications.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. All quantitative data has been summarized in tables for clarity and ease of comparison.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different proton environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration (No. of H) | Assignment |

| 9.57 | Singlet (s) | 2 H | -CH=N |

| 3.43 | Singlet (s) | 6 H | 2 x -N(CH₃)₂ |

| 3.27 | Singlet (s) | 6 H | 2 x -N(CH₃)₂ |

| Solvent: CDCl₃ |

Data sourced from Organic Syntheses Procedure

¹³C NMR Spectroscopy

Specific experimental ¹³C NMR data for this compound was not available in the reviewed literature. Typically, in a proton-decoupled ¹³C NMR spectrum, one would expect to see distinct signals for the methyl carbons and the imine carbons. The carbon atoms of the two dimethylamino groups may be equivalent due to symmetry, potentially resulting in fewer signals than the total number of carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows a characteristic absorption band indicating the presence of the carbon-nitrogen double bond (imine) functionality.

| Frequency (cm⁻¹) | Assignment |

| 1610 | C=N stretch |

| Sample Phase: in CHCl₃ |

Data sourced from Organic Syntheses Procedure

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices.

Protocol for NMR Data Acquisition

This protocol outlines the steps for preparing a sample of this compound and acquiring a high-resolution ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of this compound. Note that the compound is very hygroscopic and should be handled in a moisture-free environment.[2]

-

Transfer the solid to a clean, dry vial.

-

Using a syringe or pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Cap the vial and gently vortex or sonicate the mixture until the sample is fully dissolved.

-

-

Sample Transfer:

-

Using a clean Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube.

-

Ensure the solution height in the tube is approximately 4-5 cm. Avoid introducing any solid particulates.

-

-

Instrument Setup and Data Acquisition:

-

Wipe the exterior of the NMR tube with a lint-free wipe (e.g., Kimwipe) moistened with ethanol or isopropanol.

-

Place the NMR tube into a spinner turbine, adjusting the depth with a gauge for proper positioning within the spectrometer's probe.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.

-

Tune and match the probe for the ¹H nucleus to ensure optimal signal detection.

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.

-

Process the resulting Free Induction Decay (FID) data by applying a Fourier transform, followed by phase and baseline corrections. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

Protocol for IR Data Acquisition

This protocol describes the procedure for obtaining an IR spectrum of this compound using a solution-based method.

-

Sample Preparation:

-

Prepare a dilute solution of this compound by dissolving a small amount (approx. 5-10 mg) in about 1 mL of chloroform (CHCl₃).

-

-

Instrument and Sample Cell Preparation:

-

Ensure the sample holder and cell windows (e.g., NaCl or KBr plates for a liquid transmission cell) of the FT-IR spectrometer are clean and dry.

-

Acquire a background spectrum of the pure solvent (CHCl₃) to subtract its absorbance from the final sample spectrum.

-

-

Data Acquisition:

-

Using a clean pipette, carefully apply a few drops of the this compound solution to the IR cell and assemble it.

-

Place the sample cell into the spectrometer's sample compartment.

-

Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum, resulting in a spectrum of only the solute.

-

Identify and label the significant peaks, paying close attention to the functional group region (1500-4000 cm⁻¹).

-

Synthetic Applications and Workflow

This compound is a powerful tool for the synthesis of various nitrogen-containing compounds. Its primary function is to introduce a dimethylaminomethylene group to a nucleophilic substrate. This reactivity is valuable for constructing heterocyclic rings and other complex organic molecules. The general reaction involves the attack of a nucleophile on the electrophilic carbon of the reagent, followed by the elimination of dimethylamine.

Below is a diagram illustrating the typical reaction pathways of this compound with common nucleophiles such as ketones, primary amines, and amides.[2]

Caption: Reaction workflow of this compound with various nucleophiles.

References

The Alchemist's Misnomer: A Technical Guide to the Key Applications of Gold's Reagent in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast lexicon of chemical reagents, few possess a name as intriguingly misleading as Gold's Reagent. Contrary to what its name suggests, this powerful synthetic tool contains no gold. It is, in fact, an iminium salt, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride. First reported in the 1960s, this compound has since established itself as a versatile and efficient reagent in organic synthesis, primarily as a β-dimethylaminomethylenating agent. Its ability to react with a wide range of nucleophiles has made it an invaluable asset in the synthesis of key chemical intermediates, including enaminones, amidines, and a variety of heterocyclic compounds, many of which are pivotal in the field of drug discovery and development.

This technical guide provides an in-depth exploration of the core applications of this compound, offering detailed experimental protocols, quantitative data for key reactions, and visualizations of reaction mechanisms and workflows to support researchers in leveraging its synthetic potential.

Core Properties of this compound

This compound is a hygroscopic, slightly pale yellow solid.[1] Its reactivity stems from the electrophilic nature of the carbon atoms in its backbone, making it susceptible to nucleophilic attack.

| Property | Value |

| Molecular Formula | C₆H₁₄ClN₃ |

| Molecular Weight | 163.65 g/mol [2] |

| CAS Number | 20353-93-9[1][2] |

| Melting Point | 97-101 °C[3] |

| Appearance | Light orange to yellow to green powder/crystal[3] |

| Purity | Typically >95% |

Key Applications

The primary utility of this compound lies in its reaction with nucleophiles, leading to the formation of a diverse array of valuable organic compounds. The following sections detail its most significant applications.

Synthesis of Enaminones

Enaminones are important synthetic intermediates used in the construction of various heterocyclic systems and are recognized as pharmacophores in many drug candidates, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] this compound provides a direct and efficient route to enaminones through its reaction with ketones.[6]

Reaction Mechanism:

The reaction proceeds via the nucleophilic attack of the enolate, formed from the ketone under basic conditions, on the electrophilic carbon of this compound. This is followed by the elimination of a stable bis(dimethylamino)methane derivative.

Caption: General reaction scheme for the synthesis of enaminones using this compound.

Quantitative Data for Enaminone Synthesis:

The synthesis of enaminones using this compound is generally high-yielding with a variety of ketone substrates.

| Ketone Substrate | Product | Yield (%) | Reference |

| Acetophenone | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 95 | [7] |

| 4-Methylacetophenone | 3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one | 98 | [7] |

| 4-Methoxyacetophenone | 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | 91 | [7] |

| 4-Chloroacetophenone | 1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | 89 | [7] |

| 2-Acetylnaphthalene | 3-(Dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one | 96 | [7] |

Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-phenylprop-2-en-1-one

-

Preparation of this compound (in situ): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add cyanuric chloride (1.84 g, 10 mmol) to anhydrous 1,4-dioxane (20 mL).

-

To this suspension, add N,N-dimethylformamide (DMF) (4.38 g, 60 mmol) dropwise at room temperature.

-

Heat the mixture to 80-90 °C and stir for 2-3 hours. The evolution of carbon dioxide will be observed.

-

Cool the reaction mixture to room temperature. The solid this compound will precipitate.

-

Enaminone Synthesis: To the flask containing the in situ generated this compound, add a solution of acetophenone (1.20 g, 10 mmol) in anhydrous 1,4-dioxane (10 mL).

-

Add sodium methoxide (0.54 g, 10 mmol) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Work-up: Pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure enaminone.

Synthesis of Amidines

Amidines are a class of organic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiparasitic, and enzyme inhibitory properties.[8][9][10] this compound reacts readily with primary and secondary amines to produce N,N-dimethylformamidines in high yields.[6]

Reaction Mechanism:

The reaction involves the nucleophilic attack of the amine on this compound, followed by the elimination of dimethylamine hydrochloride.

References

- 1. researchgate.net [researchgate.net]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological proper… [ouci.dntb.gov.ua]

- 4. tandfonline.com [tandfonline.com]

- 5. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to β-Dimethylaminomethylenating Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Dimethylaminomethylenating agents are a class of versatile reagents in organic synthesis, primarily utilized for the introduction of a dimethylaminomethylene group (=CH-N(CH₃)₂) onto a substrate. This functional group serves as a valuable synthetic handle, readily transformed into various other functionalities or incorporated into heterocyclic ring systems. These reagents are particularly effective in reacting with compounds possessing active methylene or methyl groups, as well as with primary and secondary amines. This technical guide provides a comprehensive overview of the most common β-dimethylaminomethylenating agents, their applications, reactivity, and detailed experimental protocols.

Core Reagents and Their Properties

The three most prominent β-dimethylaminomethylenating agents are Bredereck's reagent, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), and Eschenmoser's salt. Each possesses distinct reactivity profiles and applications.

Bredereck's Reagent (tert-Butoxybis(dimethylamino)methane) is a highly reactive aminal ester known for its ability to formylate CH₂- and NH₂-acidic compounds.[1][2] It is particularly effective with less acidic substrates where other reagents may fail.[3][4][5] It is a bench-stable, colorless to slightly yellow liquid with a characteristic amine-like odor.[1][2]

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a widely used and commercially available reagent for the formylation and methylation of various functional groups.[6] It is a colorless liquid that is soluble in most organic solvents but hydrolyzes in water.[7] While broadly applicable, it is generally less reactive than Bredereck's reagent.[3]

Eschenmoser's Salt (Dimethyl(methylene)ammonium iodide) is a powerful dimethylaminomethylating agent, existing as a stable crystalline solid.[8] It is particularly useful in Mannich-type reactions for the efficient dimethylaminomethylation of enolates, silyl enol ethers, and acidic ketones.[8][9][10]

Data Presentation: A Comparative Overview

The choice of a β-dimethylaminomethylenating agent often depends on the substrate's reactivity and the desired reaction outcome. The following tables summarize quantitative data from various literature sources to facilitate comparison.

Table 1: Yields in the Synthesis of 2-Aminopyridine Derivatives using DMF-DMA[11]

| Entry | R group of 1,1-enediamine | R' group of 1,3-dicarbonyl | Product | Yield (%) |

| 1 | p-CH₃OC₆H₄CH₂CH₂ | C₂H₅ | 6a | 88 |

| 2 | p-CH₃C₆H₄CH₂CH₂ | C₂H₅ | 6b | 92 |

| 3 | C₆H₅CH₂CH₂ | C₂H₅ | 6c | 90 |

| 4 | p-FC₆H₄CH₂CH₂ | C₂H₅ | 6d | 89 |

| 5 | p-ClC₆H₄CH₂CH₂ | C₂H₅ | 6e | 91 |

| 6 | C₆H₅ | C₂H₅ | 6f | 74 |

| 7 | p-CH₃OC₆H₄CH₂CH₂ | CH₃ | 6g | 85 |

| 8 | p-CH₃C₆H₄CH₂CH₂ | CH₃ | 6h | 89 |

Table 2: Yields in the Formylation of Indolizines with Eschenmoser's Salt[12]

| Entry | R¹ | R² | R³ | Product | Yield (%) |

| 1 | H | H | Ph | 3a | 85 |

| 2 | H | H | 4-MeC₆H₄ | 3b | 82 |

| 3 | H | H | 4-MeOC₆H₄ | 3c | 80 |

| 4 | H | H | 4-FC₆H₄ | 3d | 88 |

| 5 | H | H | 4-ClC₆H₄ | 3e | 86 |

| 6 | H | H | 4-BrC₆H₄ | 3f | 81 |

| 7 | H | H | 4-CF₃C₆H₄ | 3g | 75 |

| 8 | Me | H | Ph | 3h | 78 |

Table 3: Synthesis of Pyrrole Derivatives using DMF-DMA[13]

| Entry | Amidine Reactant | Product | Yield (%) |

| 1 | 3,3-diaminoacrylonitrile | Methyl (E)-2-(4-cyano-2-oxo-5-(dimethylamino)-1,2-dihydro-3H-pyrrol-3-ylidene)acetate | 98 |

| 2 | N,N-pentamethylene-3,3-diaminoacrylonitrile | Methyl (E)-2-(4-cyano-2-oxo-5-(piperidin-1-yl)-1,2-dihydro-3H-pyrrol-3-ylidene)acetate | 97 |

| 3 | N,N-tetramethylene-3,3-diaminoacrylonitrile | Methyl (E)-2-(4-cyano-2-oxo-5-(pyrrolidin-1-yl)-1,2-dihydro-3H-pyrrol-3-ylidene)acetate | 79 |

Experimental Protocols

Detailed methodologies are crucial for the successful application of these reagents. The following are representative experimental protocols.

Protocol 1: General Procedure for the Synthesis of Enaminones from Ketones using DMF-DMA[3]

-

Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the ketone (1.0 equiv) and an anhydrous solvent (e.g., xylene, toluene, or DMF).

-

Reaction: Add DMF-DMA (1.2 - 2.0 equiv) to the solution.

-

Heating: The reaction mixture is typically heated to reflux and stirred under a nitrogen atmosphere.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature.

-

Isolation: The solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by crystallization or column chromatography on silica gel.

Protocol 2: General Procedure for the Aminomethylenation of Active Methylene Compounds using Bredereck's Reagent[14]

-

Setup: Dissolve the active methylene compound (1.0 equiv) in an anhydrous, non-polar aprotic solvent (e.g., toluene, cyclohexane) in a flask equipped with a reflux condenser and a nitrogen inlet.

-

Reagent Addition: Add Bredereck's reagent (1.1-1.5 equiv) to the solution.

-

Heating: Heat the reaction mixture to reflux.

-

Monitoring: Monitor the reaction by TLC. The reaction time will vary depending on the substrate.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Isolation: The solvent is removed under reduced pressure.

-

Purification: The residue is purified by column chromatography on silica gel to afford the desired product.

Protocol 3: Synthesis of β-(Dimethylamino)-substituted Esters using Eschenmoser's Salt[15]

-

Enolate Formation: Dissolve the ester (1.0 equiv) in dry THF and cool the solution to 0 °C. Add NaH (1.1 equiv, 60% dispersion in mineral oil) in portions and stir the solution at 0 °C for 1 hour.

-

Reaction with Eschenmoser's Salt: Add Eschenmoser's salt (2.5 equiv) to the reaction mixture.

-

Warming: Allow the solution to warm to room temperature and stir for 3 hours.

-

Quenching and Extraction: Quench the reaction with water. Acidify the mixture to pH 1 with 2 M HCl and extract with EtOAc.

-

Basification and Extraction: Make the aqueous layer basic with saturated aqueous Na₂CO₃ and extract with EtOAc.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the product by column chromatography.

Reaction Mechanisms and Visualizations

Understanding the reaction mechanisms is key to predicting outcomes and optimizing conditions.

Reaction of β-dimethylaminomethylenating agents with Active Methylene Compounds

The general mechanism involves the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the electrophilic carbon of the β-dimethylaminomethylenating agent. Subsequent elimination of a leaving group (methanol for DMF-DMA, tert-butanol for Bredereck's reagent, or direct reaction for Eschenmoser's salt) yields the enamine product.

Caption: General reaction workflow with active methylene compounds.

Bredereck's Reagent Reaction Mechanism

Bredereck's reagent first dissociates to form a highly reactive formamidinium ion and a tert-butoxide anion. The strong basicity of the tert-butoxide facilitates the deprotonation of the active methylene compound.[3]

Caption: Reaction mechanism of Bredereck's reagent.

DMF-DMA Reaction Mechanism

The reaction of DMF-DMA with an active methylene compound proceeds through the initial attack of the enolate on the electrophilic carbon of DMF-DMA, followed by the elimination of methanol and dimethylamine to form the enamine.[11]

References

- 1. Bredereck's reagent - Enamine [enamine.net]

- 2. myuchem.com [myuchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. tert-Butoxy bis(dimethylamino)methane | 5815-08-7 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Eschenmoser's salt - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

The Formylating Power of Gold's Reagent: A Technical Guide for Synthetic Chemists

An in-depth exploration of [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride (Gold's Reagent) as a versatile and efficient formylating agent for the synthesis of aldehydes, with a focus on its applications in research, and drug development.

Introduction

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, providing a gateway to a vast array of valuable compounds, including aldehydes, which are key building blocks for pharmaceuticals, agrochemicals, and materials.[1] While numerous formylating agents exist, [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, commonly known as this compound, has emerged as a practical and efficient option for the formylation of organometallic compounds.[2] Contrary to its name, this compound is a stable, crystalline iminium salt that contains no gold.[3] This guide provides a comprehensive overview of the role of this compound as a formylating agent, detailing its mechanism, substrate scope, experimental protocols, and applications in complex molecule synthesis.

Chemical Properties and Synthesis of this compound

This compound is a white to off-white solid that is soluble in polar organic solvents.[3] It is readily prepared in high yield from inexpensive starting materials, making it an attractive alternative to other formylating agents that may be more hazardous or difficult to handle.[3]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of cyanuric chloride with an excess of N,N-dimethylformamide (DMF).[3]

Experimental Protocol: Synthesis of [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride (this compound) [3]

-

Materials:

-

Cyanuric chloride

-

N,N-Dimethylformamide (DMF), anhydrous

-

1,4-Dioxane, anhydrous

-

-

Procedure:

-

A solution of cyanuric chloride in 1,4-dioxane is prepared in a flask equipped with a reflux condenser and a mechanical stirrer.

-

An excess of N,N-dimethylformamide (typically 6 equivalents) is added to the solution.

-

The mixture is heated to approximately 85 °C for 2-3 hours, during which a significant evolution of carbon dioxide is observed.

-

After the gas evolution ceases, the reaction mixture is cooled to room temperature, allowing the product to crystallize.

-

The solvent and excess DMF are removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization to afford the pure iminium salt.

-

-

Yield: This procedure typically provides this compound in high yield (around 95%).[3]

This compound as a Formylating Agent

The primary application of this compound in formylation involves its reaction with nucleophilic organometallic reagents, most notably Grignard reagents (organomagnesium halides). The reaction proceeds via a nucleophilic attack of the Grignard reagent on the electrophilic carbon of the iminium salt, followed by an acidic workup to hydrolyze the intermediate and furnish the corresponding aldehyde.[2]

Reaction Mechanism

The formylation reaction using this compound can be conceptualized as a two-step process:

-

Nucleophilic Addition: The organometallic reagent (R-MgX) acts as a nucleophile, attacking one of the electrophilic carbon atoms of the vinamidinium system of this compound. This addition leads to the formation of a stable intermediate.

-

Hydrolysis: Subsequent treatment with aqueous acid hydrolyzes the intermediate, cleaving the carbon-nitrogen bonds and liberating the formyl group as an aldehyde (R-CHO).

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Amidines Using Gold's Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-substituted amidines utilizing [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, commonly known as Gold's Reagent. This compound serves as an efficient and economical formylating agent, reacting with primary amines under mild conditions to produce amidines in high yields.[1] This protocol outlines the preparation of this compound and its subsequent reaction with an amine to generate the desired amidine product. The methodologies presented are compiled from established synthetic procedures and are intended to be a comprehensive guide for laboratory application.

Introduction

Amidines are a critical class of organic compounds that are prevalent in medicinal chemistry and serve as key intermediates in the synthesis of various heterocyclic systems.[2] this compound is a versatile iminium salt that acts as a general β-dimethylaminomethylenating agent.[1] It offers a significant advantage over other methods due to its straightforward, high-yield preparation from inexpensive starting materials and its reactivity under relatively mild conditions (65–90°C).[1] The reagent reacts readily with nucleophiles such as primary amines, amides, and active methylene compounds to form amidines, acylamidines, and enaminones, respectively.[1]

Reaction Principle

The synthesis of amidines using this compound proceeds via a nucleophilic substitution reaction. A primary amine attacks the electrophilic carbon of the reagent, leading to the displacement of a dimethylamine moiety and the formation of the corresponding N,N-dimethyl-N'-substituted formamidine. The reaction is typically carried out under basic conditions.

Experimental Protocols

This section details the two-step procedure for synthesizing a representative amidine, N,N-dimethyl-N'-(4-methylphenyl)methanimidamide, which includes the initial preparation of this compound.

Part A: Synthesis of [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride (this compound)

Materials:

-

Cyanuric chloride (0.4 mol)

-

N,N-Dimethylformamide (DMF) (2.4 mol)

-

1,4-Dioxane (100 mL)

Equipment:

-

1-L round-bottomed flask

-

Claisen adapter

-

Mechanical stirrer

-

Reflux condenser

-

Mineral oil bubbler

Procedure:

-

Equip a 1-L, one-necked, round-bottomed flask with a Claisen adapter, mechanical stirrer, and a reflux condenser fitted with a mineral oil bubbler.[1]

-

Charge the flask with cyanuric chloride (73.8 g, 0.4 mol), N,N-dimethylformamide (175.4 g, 2.4 mol), and 1,4-dioxane (100 mL).[1]

-

Stir the solution and heat to approximately 85°C for 2–3 hours. During this time, a significant amount of carbon dioxide will evolve.[1]

-

As the reaction proceeds, the product will precipitate from the solution.

-

After the heating period, cool the mixture to room temperature.

-

Collect the precipitated this compound by filtration, wash with 1,4-dioxane, and dry under vacuum. The reagent is typically used without further purification.

Safety Note: Cyanuric chloride is a hazardous substance. All operations involving this reagent should be performed in a well-ventilated fume hood.[1]

Part B: Synthesis of N,N-Dimethyl-N'-(4-methylphenyl)methanimidamide

Materials:

-

This compound (from Part A) (0.065 mol)

-

p-Toluidine (0.06 mol)

-

Sodium metal (0.06 mol)

-

Anhydrous Pyridine (100 mL)

-

Chloroform

-

Saturated aqueous sodium bicarbonate solution

Equipment:

-

250-mL round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a 250-mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 100 mL of anhydrous pyridine.[1]

-

Carefully add sodium metal (1.4 g, 0.06 mol) in small portions to the pyridine.

-

Once all the sodium has reacted, add p-toluidine (6.4 g, 0.06 mol) to the solution and stir for 5 minutes.[1]

-

Add this compound (10.6 g, 0.065 mol) in one portion.

-

Heat the resulting mixture to reflux with stirring overnight.[1]

-

After cooling to room temperature, remove the solvent using a rotary evaporator.[1]

-

Dissolve the residue in 100 mL of chloroform and extract twice with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL).[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or chromatography if necessary.

Data Presentation

The following table summarizes the quantitative data for the synthesis of N,N-dimethyl-N'-(4-methylphenyl)methanimidamide as described in the protocol.

| Reactant/Reagent | Molar Equiv. | Moles (mol) | Mass/Volume | Product | Yield |

| Part A: this compound Synthesis | |||||

| Cyanuric Chloride | 1.0 | 0.4 | 73.8 g | This compound | ~Quantitative |

| N,N-Dimethylformamide | 6.0 | 2.4 | 175.4 g | ||

| Part B: Amidine Synthesis | |||||

| p-Toluidine | 1.0 | 0.06 | 6.4 g | N,N-dimethyl-N'-(4-methylphenyl)methanimidamide | High Yield |

| This compound | ~1.08 | 0.065 | 10.6 g | ||

| Sodium Metal | 1.0 | 0.06 | 1.4 g |

Note: The original literature reports a nearly quantitative yield for the preparation of this compound and high yields for the subsequent amidine formation.[1]

Visualizations

The following diagrams illustrate the synthesis workflow and the general reaction mechanism.

References

Application Note: Streamlined Synthesis of Enaminones using Gold's Reagent

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enaminones, or β-amino-α,β-unsaturated ketones, are highly versatile intermediates in organic synthesis.[1] Their unique conjugated structure, featuring both nucleophilic and electrophilic centers, makes them powerful building blocks for the synthesis of a wide array of biologically active compounds and heterocyclic systems, including anticonvulsants, anti-inflammatory agents, and alkaloids.[1][2]

Traditionally, enaminones are synthesized using reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA). However, these reagents can be expensive, moisture-sensitive, and difficult to handle.[3] Gold's Reagent, chemically known as [3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, offers a superior alternative. It is a bench-stable, crystalline solid that can be prepared in a single step from inexpensive starting materials—cyanuric chloride and N,N-dimethylformamide (DMF).[2][4] This reagent facilitates the efficient and scalable synthesis of enaminones from ketones under mild conditions, making it an invaluable tool in synthetic chemistry.[2][3][4]

This document provides detailed protocols for the preparation of this compound and its subsequent use in the synthesis of enaminones via both a traditional two-step method and a convenient one-pot procedure.

Reaction Mechanism and Workflow

The synthesis of enaminones using this compound proceeds via the reaction of a ketone's enolate with the electrophilic reagent. The general mechanism involves the deprotonation of the ketone at the α-carbon by a base to form a nucleophilic enolate. This enolate then attacks the iminium carbon of this compound, leading to the formation of the enaminone product after subsequent reaction steps.

The general laboratory workflow for the two-step synthesis is outlined below, detailing the process from initial setup to final product isolation.

Experimental Protocols

This protocol describes the synthesis of the parent [3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride from cyanuric chloride and DMF.[2][4][5]

Materials:

-

Cyanuric chloride (1.0 equiv)

-

N,N-dimethylformamide (DMF) (6.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Pentane or Hexanes for trituration

Equipment:

-

Round-bottomed flask with a Claisen adapter

-

Mechanical stirrer

-

Reflux condenser

-

Mineral oil bubbler

Procedure:

-

Caution: Cyanuric chloride is a lachrymator and can cause burns. Handle this reagent exclusively in a well-ventilated chemical fume hood.[4]

-

Charge a round-bottomed flask with cyanuric chloride (1.0 equiv), DMF (6.0 equiv), and 1,4-dioxane (approx. 4 M concentration relative to cyanuric chloride).[2]

-

Equip the flask with a mechanical stirrer and reflux condenser topped with a mineral oil bubbler.

-

Heat the solution with stirring to approximately 85-90 °C. A significant evolution of carbon dioxide gas will be observed.[2][4] Note: This reaction is exothermic; careful temperature control is crucial to minimize byproduct formation.[2]

-

Maintain heating for 2-3 hours until gas evolution ceases. The reaction mixture will typically change color to a dark red or brown.[2]

-

Remove the heat source and allow the mixture to cool to room temperature, during which the this compound will solidify.

-

Purify the crude solid by trituration. Decant the solvent and wash the solid multiple times with pentane or hexanes (e.g., 3 x 200 mL for a large-scale prep) to remove residual DMF and byproducts.[2]

-